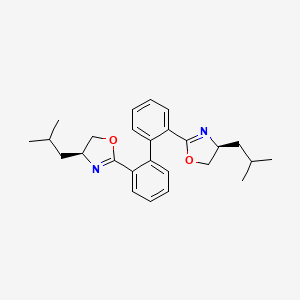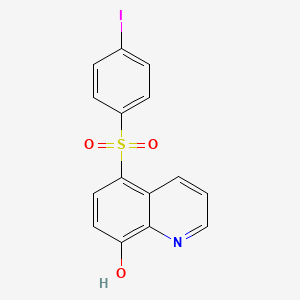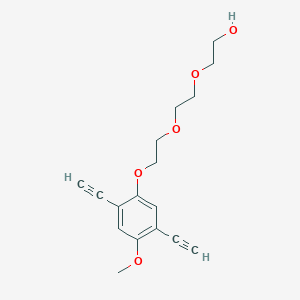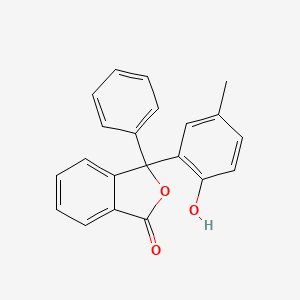![molecular formula C16H16O B12880894 4-(tert-Butyl)dibenzo[b,d]furan](/img/structure/B12880894.png)
4-(tert-Butyl)dibenzo[b,d]furan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(tert-Butyl)dibenzo[b,d]furan is an organic compound belonging to the dibenzofuran family Dibenzofurans are heterocyclic compounds characterized by two benzene rings fused to a central furan ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(tert-Butyl)dibenzo[b,d]furan typically involves the Friedel-Crafts alkylation reaction. This process includes the reaction of dibenzofuran with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(tert-Butyl)dibenzo[b,d]furan undergoes various chemical reactions, including:
Electrophilic Substitution: The compound can participate in electrophilic substitution reactions due to the electron-rich nature of the furan ring.
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated compounds.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst are used.
Major Products Formed:
Electrophilic Substitution: Halogenated or nitrated derivatives of this compound.
Oxidation: Quinones or other oxidized forms.
Reduction: Saturated derivatives with reduced aromaticity.
Applications De Recherche Scientifique
4-(tert-Butyl)dibenzo[b,d]furan has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a pharmacophore in medicinal chemistry.
Industry: It is utilized in the production of advanced materials, including organic light-emitting diodes (OLEDs) and other electronic devices
Mécanisme D'action
The mechanism of action of 4-(tert-Butyl)dibenzo[b,d]furan involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, influencing their activity.
Pathways Involved: It can modulate signaling pathways, including oxidative stress response and apoptosis, contributing to its biological effects.
Comparaison Avec Des Composés Similaires
Dibenzofuran: The parent compound without the tert-butyl group.
4-Bromo-6-(tert-butyl)dibenzo[b,d]furan: A brominated derivative with similar structural features.
Uniqueness: 4-(tert-Butyl)dibenzo[b,d]furan stands out due to the presence of the tert-butyl group, which enhances its stability and reactivity. This modification also imparts unique electronic properties, making it valuable in various applications, especially in the field of materials science.
Propriétés
Formule moléculaire |
C16H16O |
|---|---|
Poids moléculaire |
224.30 g/mol |
Nom IUPAC |
4-tert-butyldibenzofuran |
InChI |
InChI=1S/C16H16O/c1-16(2,3)13-9-6-8-12-11-7-4-5-10-14(11)17-15(12)13/h4-10H,1-3H3 |
Clé InChI |
FVBPLXKQDODLQW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=CC2=C1OC3=CC=CC=C23 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


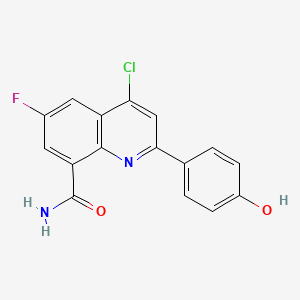

![2-(Chloromethyl)benzo[d]oxazole-4-carboxaldehyde](/img/structure/B12880828.png)
gold](/img/structure/B12880837.png)
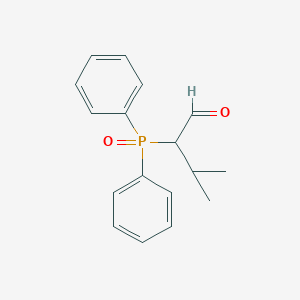
![2-(1H-1,2,4-Triazol-1-yl)-1H-benzo[d]imidazol-4-amine](/img/structure/B12880860.png)
![3,6-Dimethyl-2-phenyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one](/img/structure/B12880867.png)

